molecular formula C27H20N2O7 B2597750 N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 862979-10-0

N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2597750
CAS No.: 862979-10-0
M. Wt: 484.464
InChI Key: PWDXKRSHHGBWAY-UHFFFAOYSA-N
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Description

N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including benzofuran, chromene, and carbamoyl moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents such as chloroacetone in the presence of a base like potassium carbonate.

    Introduction of the Chromene Moiety: The chromene ring can be introduced through a reaction involving salicylaldehyde derivatives and ethyl acetoacetate under acidic or basic conditions.

    Coupling Reactions: The final coupling of the benzofuran and chromene moieties can be achieved using carbamoylation reactions, where the 2,4-dimethoxyphenyl isocyanate is reacted with the benzofuran-chromene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromene rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

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Properties

IUPAC Name

N-[2-[(2,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O7/c1-33-16-11-12-19(22(14-16)34-2)28-26(31)24-23(17-8-4-6-10-21(17)35-24)29-25(30)18-13-15-7-3-5-9-20(15)36-27(18)32/h3-14H,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXKRSHHGBWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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